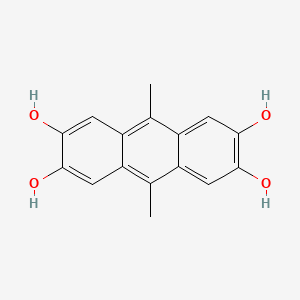

9,10-Dimethylanthracene-2,3,6,7-tetraol

Vue d'ensemble

Description

9,10-Dimethylanthracene-2,3,6,7-tetraol: is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . It is a derivative of anthracene, characterized by the presence of four hydroxyl groups at positions 2, 3, 6, and 7, and two methyl groups at positions 9 and 10

Mécanisme D'action

Target of Action

It is commonly used as an organic luminescent material and photoelectric material precursor . This suggests that its targets could be the components involved in light emission and photoelectric conversion processes.

Mode of Action

Given its use in organic light-emitting diodes (OLEDs) and organic solar cells, it likely interacts with other components in these devices to facilitate light emission or photoelectric conversion .

Biochemical Pathways

In the context of oleds and organic solar cells, it may influence the pathways related to energy transfer and conversion .

Pharmacokinetics

Its physical properties such as solubility in various organic solvents like chloroform, dimethyl sulfoxide, and dichloromethane could influence its pharmacokinetic behavior.

Result of Action

Its use in oleds and organic solar cells suggests that it contributes to efficient light emission and photoelectric conversion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9,10-Dimethylanthracene-2,3,6,7-tetraol. For instance, its stability could be affected by temperature, as it decomposes at high temperatures . Additionally, it should be stored in a sealed environment at 2-8℃ . Safety precautions should be taken to prevent fire and explosion during storage and operation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethylanthracene-2,3,6,7-tetraol typically involves the hydroxylation of 9,10-dimethylanthracene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) in an alkaline medium to introduce hydroxyl groups at the desired positions . The reaction is usually carried out under controlled temperature and pH conditions to ensure selective hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Formation of quinones such as 9,10-dimethylanthraquinone.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemistry: 9,10-Dimethylanthracene-2,3,6,7-tetraol is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .

Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is employed in the study of cellular processes and molecular interactions .

Medicine: Its hydroxyl groups can scavenge free radicals, making it a candidate for therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows it to impart color to various materials .

Comparaison Avec Des Composés Similaires

9,10-Dimethylanthracene: Lacks the hydroxyl groups present in 9,10-Dimethylanthracene-2,3,6,7-tetraol.

2,3,6,7-Tetrahydroxyanthracene: Lacks the methyl groups at positions 9 and 10.

9,10-Dimethylanthracene-2,3-diol: Contains only two hydroxyl groups at positions 2 and 3.

Uniqueness: this compound is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Activité Biologique

9,10-Dimethylanthracene-2,3,6,7-tetraol (CAS Number: 13979-56-1) is an organic compound derived from anthracene, characterized by the presence of hydroxyl groups at the 2, 3, 6, and 7 positions and methyl groups at the 9 and 10 positions. This unique structure contributes to its chemical behavior and potential applications in various fields, particularly in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₆H₁₄O₄

- Molecular Weight : 270.28 g/mol

- Density : 1.469 g/cm³ (predicted)

- Boiling Point : 586.5 °C (predicted)

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through various mechanisms:

- Fluorescent Properties : The compound exhibits strong fluorescence properties, making it a potential candidate for use as a fluorescent marker in biological imaging applications . Its photophysical characteristics allow for effective visualization of biological processes at the cellular level.

- Reactive Oxygen Species (ROS) Generation : Research indicates that anthracene derivatives can generate reactive oxygen species upon exposure to light. This property is significant in photodynamic therapy (PDT), where ROS can induce cell death in cancer cells .

- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to alkylation and inhibition of DNA replication. This mechanism is crucial for the development of anticancer agents targeting rapidly dividing cells.

Table 1: Summary of Biological Activities

Case Study: Photodynamic Therapy Applications

A study investigated the use of this compound in PDT for treating specific cancer types. The compound was incorporated into a delivery system that allowed targeted activation by light exposure. Results demonstrated significant cytotoxic effects on tumor cells while minimizing damage to surrounding healthy tissue. The study concluded that this compound holds promise for future cancer therapies due to its selective action and minimal side effects .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other anthracene derivatives highlight its unique properties.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Anthracene | Base structure without hydroxyls | Known for stability and electronic properties |

| 9,10-Dimethylanthracene | Methyl groups at positions 9 and 10 | Commonly used as a fluorescence probe |

| 1,4-Dihydroxyanthraquinone | Hydroxyl groups at different positions | Exhibits strong dye properties |

Propriétés

IUPAC Name |

9,10-dimethylanthracene-2,3,6,7-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-7-9-3-13(17)15(19)5-11(9)8(2)12-6-16(20)14(18)4-10(7)12/h3-6,17-20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRBZTZFDKGLOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)O)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.